Cas no 41324-66-7 (benzyl (2S)-pyrrolidine-2-carboxylate)

benzyl (2S)-pyrrolidine-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- L-Proline, phenylmethylester
- benzyl L-prolinate
- benzyl pyrrolidine-2-carboxylate
- Benzyl 2-pyrrolidinecarboxylate
- benzyl DL-prolinate
- benzyl prolinate
- L-proline benzylesterxHCl
- L-Proline,phenylmethyl ester,hydrochloride
- Proline benzyl ester
- benzyl (2S)-pyrrolidine-2-carboxylate
- L-Pro-OBzl
- proline O-benzyl ester
- 41324-66-7
- AKOS010531381
- EN300-121669
- GS-3227
- L-PROLINE BENZYL ESTER
- Pro-OBzl
- BenzylL-prolinate
- L-proline-benzyl-ester
- L-Proline, phenylmethyl ester
- L-proline, benzyl ester
- Benzyl 2-pyrrolidinecarboxylate #
- SCHEMBL630517
- benzyl (S)-pyrrolidine-2-carboxylate
- NS00088525
-
- MDL: MFCD03703468
- インチ: InChI=1S/C12H15NO2/c14-12(11-7-4-8-13-11)15-9-10-5-2-1-3-6-10/h1-3,5-6,11,13H,4,7-9H2/t11-/m0/s1
- InChIKey: VVCLBQFBKZQOAF-NSHDSACASA-N
- ほほえんだ: C1=CC=C(C=C1)COC(=O)[C@@H]2CCCN2
計算された属性
- せいみつぶんしりょう: 205.11000
- どういたいしつりょう: 205.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 212
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
じっけんとくせい
- PSA: 38.33000
- LogP: 1.81060
benzyl (2S)-pyrrolidine-2-carboxylate セキュリティ情報
benzyl (2S)-pyrrolidine-2-carboxylate 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
benzyl (2S)-pyrrolidine-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-121669-0.1g |
benzyl (2S)-pyrrolidine-2-carboxylate |
41324-66-7 | 0.1g |
$24.0 | 2023-05-26 | ||
Enamine | EN300-121669-10.0g |
benzyl (2S)-pyrrolidine-2-carboxylate |
41324-66-7 | 10g |
$59.0 | 2023-05-26 | ||
Enamine | EN300-121669-100mg |
benzyl (2S)-pyrrolidine-2-carboxylate |
41324-66-7 | 100mg |
$24.0 | 2023-10-02 | ||
Enamine | EN300-121669-2500mg |
benzyl (2S)-pyrrolidine-2-carboxylate |
41324-66-7 | 2500mg |
$29.0 | 2023-10-02 | ||
Enamine | EN300-121669-500mg |
benzyl (2S)-pyrrolidine-2-carboxylate |
41324-66-7 | 500mg |
$26.0 | 2023-10-02 | ||
A2B Chem LLC | AF87038-1g |
benzyl L-prolinate |
41324-66-7 | 96% | 1g |
$52.00 | 2024-04-20 | |
A2B Chem LLC | AF87038-10g |
benzyl L-prolinate |
41324-66-7 | 96% | 10g |
$228.00 | 2024-04-20 | |
Enamine | EN300-121669-250mg |
benzyl (2S)-pyrrolidine-2-carboxylate |
41324-66-7 | 250mg |
$25.0 | 2023-10-02 | ||
Enamine | EN300-121669-1000mg |
benzyl (2S)-pyrrolidine-2-carboxylate |
41324-66-7 | 1000mg |
$27.0 | 2023-10-02 | ||
A2B Chem LLC | AF87038-5g |
benzyl L-prolinate |
41324-66-7 | 96% | 5g |
$142.00 | 2024-04-20 |
benzyl (2S)-pyrrolidine-2-carboxylate 関連文献
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1. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Wei Chen Nanoscale, 2015,7, 6957-6990
benzyl (2S)-pyrrolidine-2-carboxylateに関する追加情報
Benzyl (2S)-Pyrrolidine-2-Carboxylate: A Comprehensive Overview
Benzyl (2S)-pyrrolidine-2-carboxylate, identified by the CAS number 41324-66-7, is a chiral compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is notable for its unique structure, which combines a benzyl group with a pyrrolidine ring, and its stereochemistry at the second position of the pyrrolidine moiety. The (2S) configuration imparts distinct properties that make it valuable in various applications.
The synthesis of benzyl (2S)-pyrrolidine-2-carboxylate typically involves multi-step processes, often leveraging asymmetric catalysis to achieve the desired stereochemistry. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste. These improvements have made the compound more accessible for industrial and research purposes.
In terms of applications, benzyl (2S)-pyrrolidine-2-carboxylate has been extensively studied for its potential in drug delivery systems. Its amphiphilic nature allows it to form self-assembled structures, such as micelles and vesicles, which can encapsulate hydrophobic drugs. This property is particularly advantageous in improving drug solubility and bioavailability, addressing common challenges in pharmaceutical development.
Recent research has also explored the use of benzyl (2S)-pyrrolidine-2-carboxylate in bio-inspired materials. Its ability to form helical structures under specific conditions has led to investigations into its role as a building block for biomimetic polymers and supramolecular assemblies. These materials hold promise for applications in tissue engineering and regenerative medicine.
The compound's chiral properties have further been exploited in enantioselective catalysis. By incorporating benzyl (2S)-pyrrolidine-2-carboxylate into catalyst designs, researchers have achieved high enantioselectivity in various organic transformations. This advancement underscores the importance of stereochemistry in modern catalytic processes and highlights the compound's versatility.
In addition to its chemical applications, benzyl (2S)-pyrrolidine-2-carboxylate has found utility in cosmetic formulations. Its emollient properties make it an effective ingredient in skincare products, where it helps to maintain skin hydration and elasticity. The compound's compatibility with biological systems ensures minimal irritation, making it suitable for sensitive skin types.
The environmental impact of benzyl (2S)-pyrrolidine-2-carboxylate has also been a topic of interest. Studies have demonstrated that the compound biodegrades efficiently under aerobic conditions, reducing its ecological footprint. This characteristic aligns with growing industry trends toward sustainable chemistry practices.
In conclusion, benzyl (2S)-pyrrolidine-2-carboxylate, with its unique structure and versatile properties, continues to be a focal point in diverse scientific disciplines. Ongoing research aims to unlock further potential applications while ensuring sustainable production methods. As advancements in synthesis and application continue to unfold, this compound is poised to play an increasingly important role in both academic and industrial settings.
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